

Allicin-d10 Synthesis and Purification: A Technical Guide for Bioanalytical Applications

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Compound of Interest

Compound Name: *Allicin-d10*
Cat. No.: *B12427029*

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Abstract

This technical guide outlines the total chemical synthesis and purification of **Allicin-d10** (S-allyl-d5-prop-2-ene-d5-1-sulfinothioate), a stable isotope-labeled internal standard critical for the accurate mass spectrometric quantification of allicin in biological matrices. Due to the inherent instability of the thiosulfinate pharmacophore, this protocol emphasizes "cold-chain" chemical handling, specific oxidant selection to minimize over-oxidation to alliin-d10 or sulfones, and a validated semi-preparative HPLC purification strategy.

Part 1: Strategic Overview & Retrosynthetic Analysis

The Challenge of Allicin-d10

Allicin is chemically fragile, susceptible to first-order degradation into vinylidithiins and ajoene via Cope elimination and polymerization. The introduction of deuterium (d10) provides a mass shift of +10 Da, ideal for LC-MS/MS assays, but does not significantly mitigate the molecule's thermal instability. Therefore, the synthesis strategy must prioritize:

- Rapid Oxidation: Using high-activity catalysts to minimize reaction time.

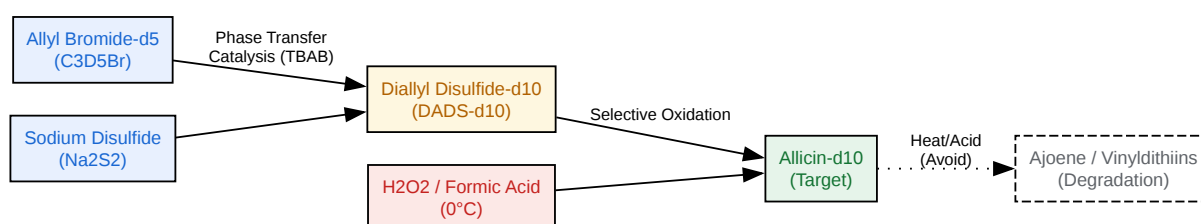
- Acid Removal: Immediate neutralization of the reaction matrix, as acid catalyzes thiosulfinate decomposition.
- Cryogenic Processing: Maintaining temperatures
C during workup.

Retrosynthetic Logic

The synthesis follows a biomimetic oxidation route, but bypasses the enzymatic (alliinase) pathway to ensure full isotope incorporation. The core strategy involves the chemical oxidation of fully deuterated Diallyl Disulfide (DADS-d10).

Pathway:

- Precursor Assembly: Nucleophilic substitution of Allyl bromide-d5 with in situ generated sodium disulfide.
- Core Oxidation: Selective oxidation of DADS-d10 using the Formic Acid/H₂O₂ system (performic acid generated in situ).



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Caption: Retrosynthetic pathway for **Allicin-d10**. The critical step is the controlled oxidation of DADS-d10 to prevent over-oxidation or degradation.

Part 2: Step-by-Step Experimental Protocol

Phase 1: Synthesis of Diallyl Disulfide-d10 (DADS-d10)

Objective: Create the symmetric disulfide backbone with full deuterium incorporation.

Reagents: Allyl bromide-d5 (≥ 98 atom % D), Sodium sulfide nonahydrate (Na

S

9H

O), Elemental Sulfur, Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM).

- Preparation of Disulfide Reagent:

- In a round-bottom flask, dissolve Na

S

9H

O (24 g, 100 mmol) in 50 mL deionized water.

- Add elemental sulfur (3.2 g, 100 mmol).
- Heat to 50°C with vigorous stirring for 1 hour until the sulfur dissolves and the solution turns dark yellow/orange (formation of Na

S

).

- Note: Cool to room temperature before proceeding.

- Coupling Reaction:

- Add TBAB (1.6 g, 5 mmol) as a phase transfer catalyst.
- Add Allyl bromide-d5 (25 g, ~200 mmol) dissolved in 50 mL DCM.
- Stir vigorously at room temperature for 2 hours. The reaction is biphasic; high shear stirring is essential.

- Workup:
 - Separate the organic layer.[1]
 - Extract the aqueous layer twice with DCM (2 x 30 mL).
 - Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
 - Concentrate under reduced pressure (Rotavap bath < 30°C).
 - Yield: Expect ~80% yield of crude DADS-d10 (yellow oil). Purity is typically sufficient for the next step, but distillation (bp ~80°C at 50 mbar) can be performed if higher purity is required.

Phase 2: Oxidation to Allicin-d10

Objective: Selective S-oxidation without cleaving the disulfide bond. Reagents: Crude DADS-d10, Formic Acid (98%), Hydrogen Peroxide (30%), NaHCO₃

, DCM.

- Reaction Setup:
 - Dissolve DADS-d10 (2.0 g, 13 mmol) in 5 mL of Formic Acid in a reaction vessel.
 - Cool immediately to 0°C in an ice bath. Temperature control is non-negotiable here.
- Oxidation:
 - Add H₂O₂ (30%, 3.0 mL, ~30 mmol) dropwise over 15 minutes.
 - Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 3 hours.

- Monitoring: Check progress via TLC (Silica, Hexane:EtOAc 2:1) or HPLC.[1][2][3][4][5][6][7] Allicin is more polar than DADS.
- Quench & Extraction (The "Cold Chain"):
 - Quench the reaction by adding 25 mL of ice-cold distilled water.
 - Extract immediately with DCM (3 x 20 mL).
 - Critical Step: Wash the combined organic layers with saturated NaHCO₃ (aq) until the aqueous phase is pH neutral (~pH 7). Residual formic acid will rapidly degrade the product during concentration.
 - Wash with brine, dry over MgSO₄ (keep cold), and filter.
- Concentration:
 - Evaporate solvent under high vacuum at < 20°C. Do not heat the water bath. Obtain a yellow, pungent oil.

Part 3: Purification & Validation

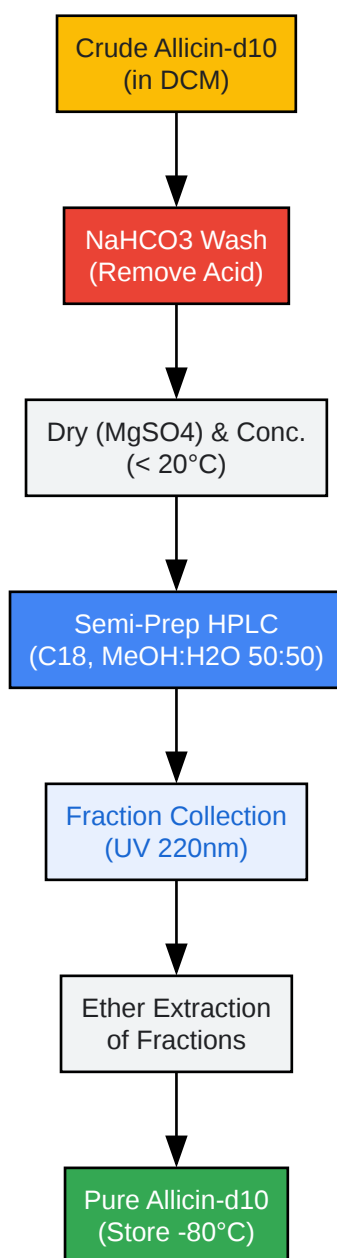
Purification Strategy: Semi-Preparative HPLC

Flash chromatography on silica gel is possible (Hexane:EtOAc 2:1) but often leads to on-column degradation. Reverse-phase HPLC is superior for stability.

Protocol:

- Column: C18 Semi-preparative (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 μm).
- Mobile Phase: Isocratic Methanol : Water (50 : 50).[8]
- Flow Rate: 2.0 - 5.0 mL/min (system dependent).
- Detection: UV at 220 nm (thiosulfinate absorption) or 254 nm.

- Collection: Collect the major peak (typically elutes ~8-12 min depending on flow).
- Post-Run: Extract fractions with diethyl ether or DCM, dry, and concentrate in vacuo at low temperature.



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Caption: Purification workflow emphasizing acid removal and low-temperature handling to preserve the thiosulfinate structure.

Analytical Validation[4][9]

Technique	Parameter	Expected Result for Allicin-d10
HPLC-UV	Purity	> 95% (Peak area at 220 nm)
LC-MS/MS	Precursor Ion	[M+H] ⁺ = 173.0 (vs 163.0 for native)
Fragmentation	Characteristic loss of allyl-d5 sulfenic acid	
¹ H NMR	Proton Signals	Silent (or < 2% residual H signals at 5.9, 5.3, 3.7 ppm)
¹³ C NMR	Carbon Signals	Multiplets (due to C-D coupling) slightly upfield from native shifts (133, 119, 35 ppm)

Part 4: Storage and Stability[10][11][12]

- Solvent: Store as a dilute solution (approx. 10 mg/mL) in Methanol or Ethyl Acetate. Avoid storing as a neat oil (explosive decomposition risk).
- Temperature: -80°C is required for long-term stability (> 3 months). At -20°C, degradation is measurable within weeks.
- pH: Ensure the storage matrix is strictly neutral or slightly acidic (pH 4-5). Alkaline conditions cause immediate destruction.

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